SBC-110736

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SBC-110736 is a proprotein convertase subtilisin kexin type 9 (PCSK9) inhibitor . It is used in research and is not sold to patients . It has been shown to lower cholesterol levels in mice that were fed a high-fat diet .

Molecular Structure Analysis

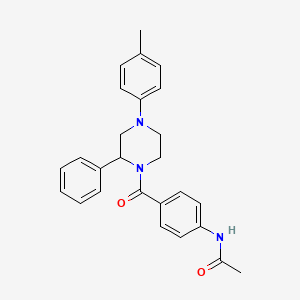

The molecular weight of this compound is 413.51 and its formula is C26H27N3O2 . The exact mass is 413.21 . The SMILES representation isCC(NC1=CC=C(C(N2C(C3=CC=CC=C3)CN(C4=CC=C(C)C=C4)CC2)=O)C=C1)=O . Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMSO at 10 mg/ml . Its λmax is 253 nm .In Vivo

SBC-110736 has been used in a variety of in vivo studies, including studies in mice, rats, and zebrafish. In these studies, the compound has been found to be an effective inhibitor of this compound activity, leading to a variety of physiological effects, including changes in behavior and metabolism.

In Vitro

SBC-110736 has also been used in a variety of in vitro studies, including studies of cell cultures and cell lines. In these studies, the compound has been found to be an effective inhibitor of this compound activity, leading to changes in cellular processes, including changes in cell proliferation, migration, and apoptosis.

Wirkmechanismus

Target of Action

The primary target of SBC-110736 is the proprotein convertase subtilisin kexin type 9 (PCSK9) . PCSK9 is an enzyme that plays a crucial role in cholesterol homeostasis. It binds to low-density lipoprotein receptors (LDLRs) and promotes their degradation, thereby controlling the amount of cholesterol in the body .

Mode of Action

This compound acts as an inhibitor of PCSK9 . By inhibiting PCSK9, this compound prevents the degradation of LDLRs, allowing these receptors to continue to clear LDL cholesterol from the bloodstream .

Biochemical Pathways

The inhibition of PCSK9 by this compound affects the LDL cholesterol metabolic pathway This leads to a decrease in LDL cholesterol levels .

Pharmacokinetics

It is known that the compound is soluble in dmso . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would need further investigation.

Result of Action

The inhibition of PCSK9 by this compound results in a significant reduction in cholesterol levels . In studies conducted on male C57BL/6 mice, this compound was shown to lower cholesterol levels by a mean of 38% after two weeks relative to high fat diet animal levels .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the compound’s action can be influenced by the diet of the organism, as seen in the study where mice were fed a high-fat diet . .

Biologische Aktivität

SBC-110736 has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic activities. It has also been found to have protective effects against oxidative stress and to modulate the activity of other enzymes, such as phospholipase C.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects, including changes in cell proliferation, migration, and apoptosis. It has also been found to modulate the activity of other enzymes, such as phospholipase C, and to reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

SBC-110736 has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. It is also relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to its use in laboratory experiments. The compound is not water-soluble, so it must be dissolved in a suitable solvent prior to use. Additionally, it is not very specific and can bind to other proteins in addition to this compound.

Zukünftige Richtungen

The potential future directions for SBC-110736 include:

• Further study of the compound’s pharmacokinetics and pharmacodynamics

• Exploration of its potential therapeutic applications, such as in the treatment of cancer, inflammation, and fibrosis

• Investigation into its potential use as a tool for studying the role of this compound in a variety of physiological processes

• Development of new and improved synthesis methods

• Investigation into its potential use as a tool for studying the role of this compound in neurological disorders

• Development of new and improved formulations of the compound

• Exploration of its potential use as an adjuvant therapy in combination with other drugs

• Investigation into its potential use as a tool for studying the role of this compound in cardiovascular diseases

• Exploration of its potential use as an adjuvant therapy in combination with other drugs

• Investigation into its potential use as a tool for studying the role of this compound in metabolic disorders

• Exploration of its potential use as a tool for studying the role of this compound in immunological disorders

• Investigation into its potential use as a tool for studying the role of this compound in aging

• Exploration of its potential use as a tool for studying the role of this compound in regenerative medicine

• Investigation into its potential use as a tool for studying the role of this compound in stem cell biology.

Synthesemethoden

SBC-110736 is synthesized through a condensation reaction of 4-hydroxybenzaldehyde and 2-amino-2-methyl-1-propanol. The reaction is carried out in an acid-catalyzed environment using sulfuric acid, and the product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

Inhibition von PCSK9

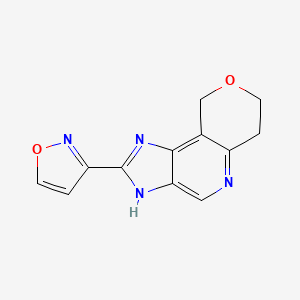

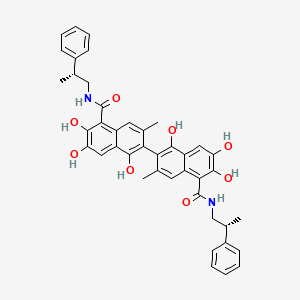

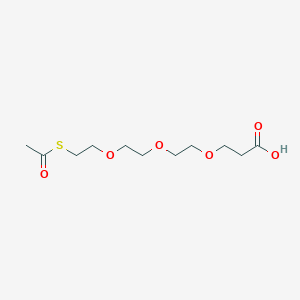

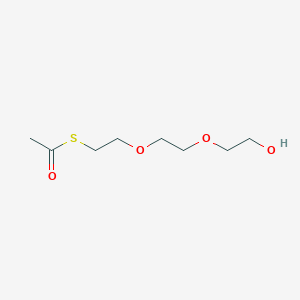

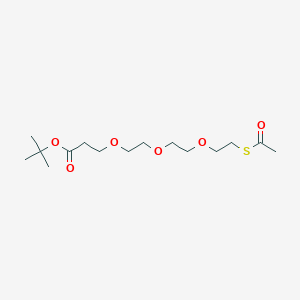

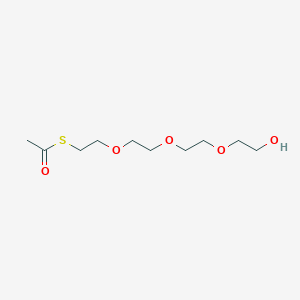

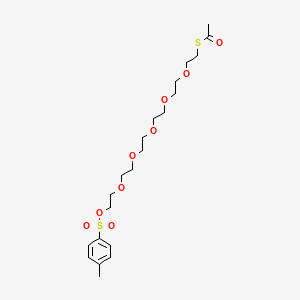

SBC-110736 ist ein neuartiger Inhibitor der Proprotein-Konvertase-Subtilisin/Kexin-Typ-9 (PCSK9) {svg_1} {svg_2} {svg_3}. PCSK9 ist ein Protein, das eine wichtige Rolle bei der Cholesterin-Homöostase spielt und ein Ziel für die Behandlung von Hypercholesterinämie ist {svg_4}.

Erhöhung der LDL-Rezeptor-Spiegel

Es wurde gezeigt, dass die Verbindung die Spiegel des LDL-Rezeptors (LDLR) in HepG2-Zellen, die PCSK9 exprimieren, bei einer Konzentration von 400 nM erhöht {svg_5}. LDLR ist ein Zellmembranprotein, das am Cholesterinstoffwechsel beteiligt ist.

Senkung des Cholesterinspiegels

Es wurde festgestellt, dass this compound den Cholesterinspiegel bei Mäusen senkt {svg_6} {svg_7} {svg_8}. Insbesondere reduziert this compound (8 mg/kg pro Tag) den Plasma-Gesamtcholesterinspiegel bei Mäusen, die eine fettreiche Diät erhalten, um durchschnittlich 38% {svg_9}.

Potenzielle Behandlung von Dyslipidämien

Aufgrund seiner Fähigkeit, den Cholesterinspiegel zu senken, könnte this compound möglicherweise zur Behandlung von Dyslipidämien eingesetzt werden {svg_10}. Dyslipidämien sind Störungen des Lipoprotein-Stoffwechsels, einschließlich Lipoprotein-Überproduktion oder -Mangel.

Forschung in metabolischen Erkrankungen

This compound könnte in der Forschung zu Stoffwechselerkrankungen eingesetzt werden {svg_11}. Diese Erkrankungen werden durch die Unfähigkeit des Körpers verursacht, bestimmte Nährstoffe zu verstoffwechseln, aufzunehmen oder zu speichern.

Forschung im Herz-Kreislauf-System

Aufgrund seiner Rolle bei der Cholesterin-Homöostase könnte this compound in der Forschung zum Herz-Kreislauf-System eingesetzt werden {svg_12}. Hohe Cholesterinwerte sind ein Risikofaktor für Herz-Kreislauf-Erkrankungen.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

SBC-110736 plays a significant role in biochemical reactions, particularly those involving PCSK9 . It increases LDL receptor (LDLR) levels in HepG2 cells expressing PCSK9 when used at a concentration of 400 nM . This interaction with PCSK9 and LDLR is crucial for its function and efficacy.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing LDLR levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PCSK9. It acts as an inhibitor of PCSK9, leading to an increase in LDLR levels . This results in changes in gene expression and impacts the overall cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound (8 mg/kg per day) reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to cholesterol metabolism. It interacts with PCSK9, a key enzyme in these pathways

Eigenschaften

IUPAC Name |

N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILMFSWQYWYOJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)